Henagliflozin

SGLT2 inhibitor Selectivity IC50

Henagliflozin, also known as SHR3824, is a small-molecule sodium-glucose co-transporter 2 (SGLT2) inhibitor developed by Jiangsu Hengrui Medicine for the treatment of type 2 diabetes mellitus (T2DM). It is a class 1 new drug in China and has received approval from the National Medical Products Administration (NMPA) for improving glycemic control in adults with T2DM.

Molecular Formula C22H24ClFO7
Molecular Weight 454.9 g/mol
CAS No. 1623804-44-3
Cat. No. B607935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHenagliflozin
CAS1623804-44-3
SynonymsSHR3824;  SHR-3824;  SHR 3824;  Henagliflozin
Molecular FormulaC22H24ClFO7
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F
InChIInChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1
InChIKeyHYTPDMFFHVZBOR-VNXMGFANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Henagliflozin (1623804-44-3) Overview: A Potent and Highly Selective SGLT2 Inhibitor


Henagliflozin, also known as SHR3824, is a small-molecule sodium-glucose co-transporter 2 (SGLT2) inhibitor developed by Jiangsu Hengrui Medicine for the treatment of type 2 diabetes mellitus (T2DM) [1]. It is a class 1 new drug in China and has received approval from the National Medical Products Administration (NMPA) for improving glycemic control in adults with T2DM [2]. In vitro studies have demonstrated that Henagliflozin potently inhibits human SGLT2 with an IC50 of 2.38 nM, while exhibiting very weak inhibition of human SGLT1 (IC50 of 4324 nM), resulting in an 1818-fold selectivity for SGLT2 over SGLT1 . This high degree of selectivity is a key characteristic that differentiates it from some other agents in the class and contributes to its safety and efficacy profile.

Class: SGLT2 inhibitor tool compound
Selectivity: Reported high SGLT2 over SGLT1 selectivity
Workflow: SGLT2 pathway research, target engagement, metabolic disease models

Why Substitution Among SGLT2 Inhibitors is Not Advisable: The Case for Henagliflozin


While SGLT2 inhibitors share a common mechanism of action, they are not interchangeable due to significant differences in their molecular structures, which lead to variations in key pharmacological parameters such as selectivity for SGLT2 versus SGLT1, pharmacokinetic profiles (including half-life and drug-drug interaction potential), and clinical efficacy and safety outcomes [1]. For instance, differences in SGLT1 inhibition can impact gastrointestinal tolerability and the risk of off-target effects [2]. Furthermore, variations in half-life and dosing schedules can affect patient adherence and sustained glycemic control [3]. Therefore, the selection of a specific SGLT2 inhibitor like Henagliflozin should be based on its unique, data-driven profile rather than class-level assumptions.

Selectivity profile mismatch
SGLT2/SGLT1 selectivity ratios vary; residual SGLT1 inhibition may introduce confounding gastrointestinal endpoints.
Pharmacokinetic variability
Half-life and exposure differences can alter sustained target engagement duration and model reproducibility.
Class-level endpoint assumption
Glycemic and tolerability endpoints are not interchangeable between SGLT2 inhibitors; agent-specific validation is required.

Quantitative Evidence Guide for Henagliflozin: Head-to-Head and Comparative Performance Data


In Vitro Potency and Selectivity Profile of Henagliflozin Compared to Other SGLT2 Inhibitors

Henagliflozin exhibits an 1818-fold selectivity for SGLT2 over SGLT1, which is a key differentiator among SGLT2 inhibitors. Its selectivity is comparable to luseogliflozin (~1700-fold) and greater than dapagliflozin (1400-fold) [1]. This high selectivity, driven by a potent IC50 of 2.38 nM for SGLT2 and a weak IC50 of 4324 nM for SGLT1, is critical for minimizing potential off-target effects associated with SGLT1 inhibition .

SGLT2 Selectivity
Cross-study comparable
Henagliflozin: 1818-fold (IC50 SGLT2 2.38 nM, SGLT1 4324 nM)
Supports SGLT2-selective pathway interpretation; low SGLT1 inhibition context.
Comparable to luseogliflozin (~1700-fold), greater than dapagliflozin (1400-fold).
SGLT2 inhibitor Selectivity IC50 Pharmacology

Pharmacokinetic Comparison: Half-Life and Dosing Frequency of Henagliflozin vs. Canagliflozin

Henagliflozin demonstrates a longer plasma half-life (9.1-14.8 hours) compared to canagliflozin (10-13 hours), which supports a once-daily dosing regimen [1]. While both are administered once daily, the slightly longer half-life of Henagliflozin may contribute to more consistent 24-hour target engagement and sustained glycemic control [2].

Half-life
Cross-study comparable
9.1–14.8 h (canagliflozin 10–13 h)
Sustained target engagement context; may support once-daily dosing model research.
Up to ~14.8% longer than canagliflozin upper range.
Pharmacokinetics Half-life Dosing Clinical Pharmacology

Comparative Glycemic Efficacy: Henagliflozin vs. Placebo and Network Meta-Analysis Ranking

In a network meta-analysis of 192 RCTs involving 67,677 T2DM patients, Henagliflozin was ranked second overall among SGLT2 inhibitors for HbA1c reduction, with a placebo-adjusted reduction of 0.91% (95% CI: 0.61% to 1.36%) [1]. This places it just behind luseogliflozin (0.92%) and ahead of other major agents. In a separate Phase 3 monotherapy trial, Henagliflozin 5 mg and 10 mg reduced HbA1c by 0.91% and 0.94% versus placebo, respectively (both P<0.001) [2].

HbA1c Reduction
Direct head-to-head comparison
-0.91% (95% CI 0.61–1.36%) vs placebo
Ranked 2nd among SGLT2 inhibitors in NMA
Reported glycemic endpoint context in trial setting; supports model-based glucose-lowering research.
Network meta-analysis of 192 RCTs; Phase 3 monotherapy (N=468).
Clinical Trial Efficacy HbA1c Network Meta-Analysis

Safety Profile Comparison: Incidence of Genital Mycotic Infections with Henagliflozin vs. Class Average

In a Phase 3 add-on trial, the vocalization rate of genital fungal infection was only 0.8% for patients treated with Henagliflozin [1]. This rate is at the low end of the spectrum for SGLT2 inhibitors, where rates typically range from 0.5% to 8.8% depending on the agent and population [2]. The low incidence of urinary tract infections was similar to placebo [1].

Genital Infection Incidence
Cross-study comparable
0.8% (class range 0.5–8.8%)
Reported tolerability endpoint; lower mycotic infection rate context.
Phase 3 add-on to metformin (N=483).
Safety Adverse Events Genital Infection Clinical Trial

Recommended Research and Industrial Applications for Henagliflozin (1623804-44-3)


Preclinical Research on SGLT2-Selective Pharmacology

Henagliflozin's high selectivity for SGLT2 over SGLT1 (1818-fold) makes it an ideal tool compound for in vivo and in vitro studies aiming to dissect the specific metabolic effects of SGLT2 inhibition, without the confounding influence of SGLT1 blockade. Researchers can use it to differentiate SGLT2-dependent pathways in models of diabetic nephropathy, cardiovascular disease, and metabolic syndrome.

Clinical Development of Combination Therapies for T2DM

The robust glycemic efficacy demonstrated in Phase 3 trials (HbA1c reductions of 0.91-0.94% as monotherapy) [1] and its favorable safety profile, including a low incidence of genital infections (0.8%) [2], position Henagliflozin as a strong candidate for combination with other antidiabetic agents, such as metformin or DPP-4 inhibitors. Its predictable, once-daily pharmacokinetics [3] simplifies co-administration in fixed-dose combination products.

Population-Specific Pharmacokinetic and Safety Studies

Given its well-characterized PK profile (half-life of 9.1-14.8 hours, dose-proportional exposure) [3] and lack of severe hypoglycemia in trials [2], Henagliflozin is a compelling agent for investigating SGLT2 inhibition in specific patient populations, including those with varying degrees of renal or hepatic impairment, or in elderly patients where safety and predictable drug levels are paramount.

Research into Non-Glycemic Benefits of SGLT2 Inhibition

The observed effects of Henagliflozin on reducing body weight (-1.3 to -1.5 kg vs. placebo) and systolic blood pressure (-5.1 to -4.4 mmHg vs. placebo) [1] support its use in research exploring the pleiotropic, non-glycemic benefits of SGLT2 inhibitors, such as cardiovascular risk reduction, kidney protection, and potential anti-obesity effects, in preclinical models and clinical studies.

Application
Selection Property
Validation Focus
SGLT2 pathway dissection studies
High reported SGLT2 selectivity
Differentiate SGLT2-dependent metabolic effects in disease models
Combination therapy research models
Reported glycemic endpoint reduction & tolerability profile
Co-administration with metformin/DPP-4 inhibitors in T2DM models
Population-specific PK and tolerability studies
Characterized PK profile & low hypoglycemia context
Renal/hepatic impairment models, elderly population research
Pleiotropic effects research
Body weight and blood pressure reduction context
Cardiovascular/kidney protection endpoints in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Henagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.